molecular formula C11H15NO2 B14472930 Methyl 4-butylpyridine-3-carboxylate CAS No. 70647-04-0

Methyl 4-butylpyridine-3-carboxylate

Cat. No.: B14472930
CAS No.: 70647-04-0
M. Wt: 193.24 g/mol
InChI Key: SYUHTQFZOHCVTQ-UHFFFAOYSA-N
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Description

Methyl 4-butylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring This specific compound features a methyl ester group at the 3-position and a butyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-butylpyridine-3-carboxylate typically involves the esterification of 4-butylpyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also involve purification steps like distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-butylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-butylpyridine-3-carboxylic acid or 4-butylpyridine-3-ketone.

    Reduction: Formation of 4-butylpyridine-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 4-butylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-butylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring may also engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Methyl 4-butylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:

    Methyl 4-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.

    Ethyl 4-butylpyridine-3-carboxylate: Similar structure but with an ethyl ester group, which may affect its reactivity and applications.

    4-Butylpyridine-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Properties

CAS No.

70647-04-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-butylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-4-5-9-6-7-12-8-10(9)11(13)14-2/h6-8H,3-5H2,1-2H3

InChI Key

SYUHTQFZOHCVTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)C(=O)OC

Origin of Product

United States

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